

# Application Note: Scalable Synthesis of 7-Methoxyindane-1-Carboxylic Acid[1]

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## Compound of Interest

Compound Name:	7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.:	105211-00-5
Cat. No.:	B3010353

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## Executive Summary

This application note details a robust, scalable protocol for the production of 7-methoxyindane-1-carboxylic acid, a critical scaffold in the synthesis of melatonin receptor agonists and kinase inhibitors.[1] While traditional laboratory methods often utilize cyanide-based homologation (e.g., Strecker or cyanohydrin synthesis), this guide presents a Cyanide-Free Reformatsky Route.[1] This approach minimizes safety risks associated with bulk cyanide handling, reduces waste treatment costs, and offers superior impurity profile control during scale-up.

## Part 1: Strategic Route Selection

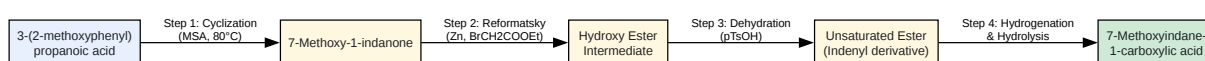
### The Challenge of Regio- and Chemoselectivity

The synthesis of 7-substituted indanes presents a unique challenge: the steric bulk at the 7-position (adjacent to the bridgehead) hinders nucleophilic attack at the C1 carbonyl.[1] Furthermore, standard Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid typically yields the 6-methoxy isomer.[1]

The Solution:

- **Regiocontrol:** We utilize 3-(2-methoxyphenyl)propanoic acid as the starting material.[1] Intramolecular cyclization forces the ring closure para to the methoxy group is blocked, but ortho closure is sterically allowed and directed, yielding the 7-methoxy isomer exclusively.
- **Homologation Strategy:** We employ a Reformatsky reaction followed by hydrogenolysis. This avoids the use of NaCN/KCN or TosMIC (isocyanides), which are hazardous and odorous, making them poor candidates for multi-kilogram GMP campaigns.

## DOT Diagram: Synthetic Pathway



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Figure 1: The cyanide-free synthetic pathway utilizing intramolecular cyclization and Reformatsky homologation.

## Part 2: Detailed Experimental Protocols

### Step 1: Cyclization to 7-Methoxy-1-indanone

Rationale: Polyphosphoric acid (PPA) is viscous and difficult to stir at scale. We replace it with Methanesulfonic acid (MSA), which acts as both solvent and catalyst, improving heat transfer.

Reagents:

- 3-(2-methoxyphenyl)propanoic acid (1.0 equiv)[1]
- Methanesulfonic acid (MSA) (5.0 vol)
- Water (Quench)
- Ethyl Acetate (Extraction)[2]

Protocol:

- Charge: To a glass-lined reactor inerted with  
  
, charge MSA (5.0 vol).
- Addition: Heat MSA to 40°C. Slowly add 3-(2-methoxyphenyl)propanoic acid portion-wise over 2 hours.
  - Critical Parameter: Maintain internal temperature  
  
to prevent polymerization.
- Reaction: Heat to 80°C and stir for 4–6 hours. Monitor by HPLC (Target:  
  
SM).
- Quench: Cool to 20°C. Slowly transfer reaction mass into ice water (10 vol).
  - Exotherm Alert: This step is highly exothermic. Control addition rate to keep quench mass  
  
.
- Workup: Extract with Ethyl Acetate (  
  
vol). Wash organics with saturated  
  
and brine.
- Isolation: Concentrate under vacuum. Recrystallize from Heptane/IPA (9:1) to yield off-white crystals.[1]

## Step 2 & 3: Reformatsky Homologation & Dehydration

Rationale: The Reformatsky reagent (organozinc) is less basic than Grignards, preventing side reactions with the methoxy group.

Reagents:

- 7-Methoxy-1-indanone (1.0 equiv)[1]
- Zinc dust (activated) (1.5 equiv)

- Ethyl bromoacetate (1.2 equiv)
- THF (anhydrous) (10 vol)
- p-Toluenesulfonic acid (pTsOH) (0.1 equiv)[1]

Protocol:

- Activation: Suspend Zn dust in THF. Add trimethylsilyl chloride (TMSCl, 0.05 equiv) and stir for 30 min at RT to activate the surface.
- Initiation: Heat to 60°C. Add 10% of the Ethyl bromoacetate. Wait for exotherm (initiation).
- Addition: Dropwise add a mixture of Indanone and remaining bromoacetate over 2 hours, maintaining gentle reflux.
- Dehydration (Telescoped): Once Reformatsky is complete (HPLC), cool to RT. Add pTsOH and reflux for 2 hours to force dehydration of the tertiary alcohol to the alkene (indenyl ester).
- Workup: Quench with dilute HCl (1M). Extract with MTBE.

## Step 4: Hydrogenation & Hydrolysis

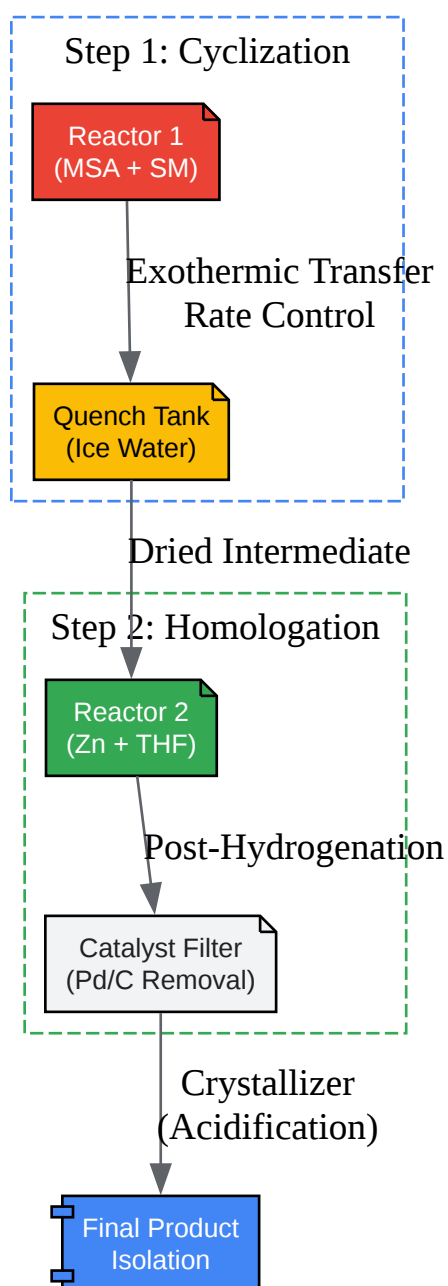
Rationale: Catalytic hydrogenation reduces the exocyclic double bond. Subsequent hydrolysis yields the target acid.

Protocol:

- Hydrogenation: Dissolve crude unsaturated ester in Ethanol. Add 10% Pd/C (5 wt% loading).
- Reaction: Pressurize with  
(3 bar) at RT for 6 hours.
- Filtration: Filter catalyst over Celite.
- Hydrolysis: Add NaOH (2M, 2.0 equiv) directly to the filtrate. Heat to 50°C for 2 hours.

- Isolation: Evaporate Ethanol. Acidify aqueous layer with HCl to pH 2. The product precipitates.
- Purification: Recrystallize from Ethanol/Water.

## Part 3: Critical Process Parameters (CPPs) & Safety Process Flow & Safety Diagram



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Figure 2: Unit operation flow emphasizing critical safety nodes (Red/Yellow).

## Key Control Parameters

Parameter	Setpoint	Criticality	Consequence of Deviation
Step 1: MSA Addition Temp	40–50°C	High	>55°C causes dimerization/tarring; <30°C accumulation leads to runaway.[1]
Step 2: Zn Activation	TMSCI/Reflux	Medium	Poor activation leads to stalled reaction (induction period risk).
Step 4: pH Adjustment	pH 2.0 ± 0.2	High	pH > 3 leaves salt in solution; pH < 1 may precipitate impurities.

## Analytical Specification (In-Process Control)[1]

- HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
- Target Purity: >99.0% (AUC).
- Impurity Limit: 7-methoxy-1-indanone < 0.15%. [1]

## Part 4: References

- Reformatsky Reaction Mechanism & Scale-up:
  - Ouyang, L., et al. (2020). [3] "Access to  $\beta$ -Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction." [1] Synlett.
- Indanone Synthesis Safety:
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- General Indane Carboxylic Acid Synthesis (Analogous Chemistry):
  - Kowalski, S., et al. (2023).[2] "Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid." PMC. (Demonstrates carboxylic acid functionalization on fused ring systems).
- Safety Data & Handling:
  - Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 7-Methoxy-1-indanone."

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## Sources

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- [2. Synthesis of 7 \$\alpha\$ -Methoxy-7-\(4-phenyl-1H-1,2,3-triazol-1-yl\)acetamino-3'-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Reformatsky Reaction \[organic-chemistry.org\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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